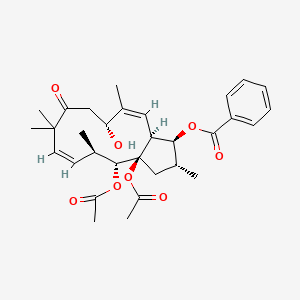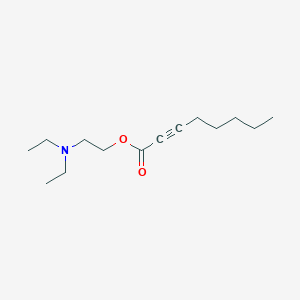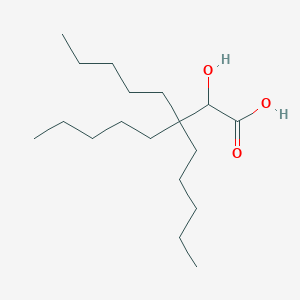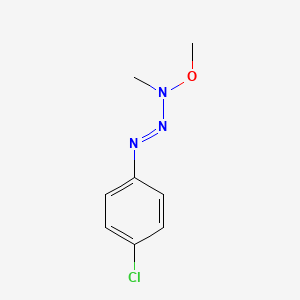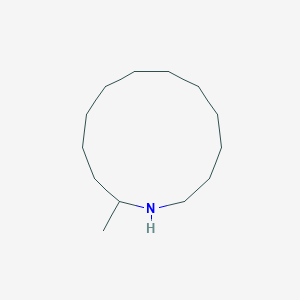
4-Oxo-4H-1-benzopyran-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4H-1-benzopyran-3-sulfonic acid is a compound belonging to the benzopyran family, which is known for its diverse chemical and biological properties. Benzopyrans, also known as chromones, are a class of organic compounds characterized by a benzene ring fused to a pyran ring. These compounds have been extensively studied due to their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-1-benzopyran-3-sulfonic acid typically involves the reaction of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde with sulfonating agents. One common method is the reaction with chlorosulfonic acid in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfonic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4H-1-benzopyran-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Oxo-4H-1-benzopyran-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Oxo-4H-1-benzopyran-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4H-1-benzopyran-3-carboxaldehyde
- 4-Oxo-4H-1-benzopyran-3-carbonitrile
- 4-Oxo-4H-1-benzopyran-3-carboxylic acid
Uniqueness
4-Oxo-4H-1-benzopyran-3-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical and biological properties compared to other benzopyran derivatives. This functional group enhances its solubility in water and its reactivity in various chemical reactions .
Properties
CAS No. |
84200-64-6 |
|---|---|
Molecular Formula |
C9H6O5S |
Molecular Weight |
226.21 g/mol |
IUPAC Name |
4-oxochromene-3-sulfonic acid |
InChI |
InChI=1S/C9H6O5S/c10-9-6-3-1-2-4-7(6)14-5-8(9)15(11,12)13/h1-5H,(H,11,12,13) |
InChI Key |
FFAHUFFMXDCCHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


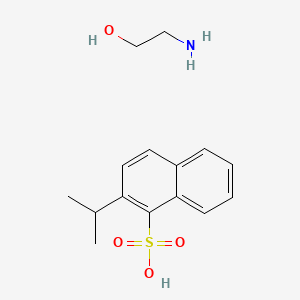
![N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N'~1~-methyl-2-nitroethene-1,1-diamine](/img/structure/B14416848.png)
![Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)-](/img/structure/B14416851.png)
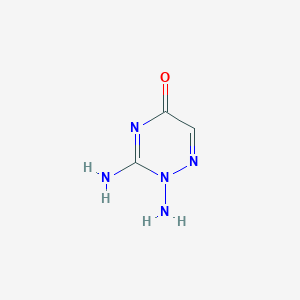
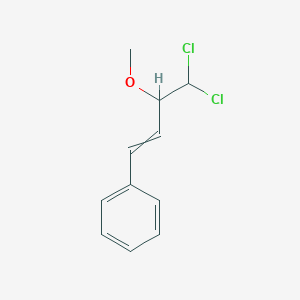
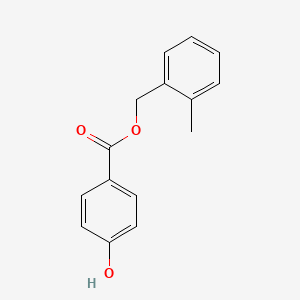

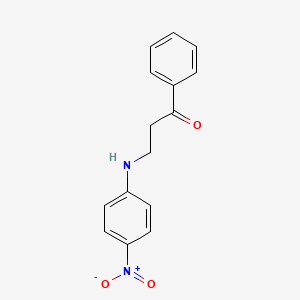
![[(Cyclohexylidenemethoxy)methyl]benzene](/img/structure/B14416895.png)
